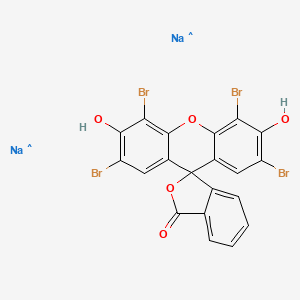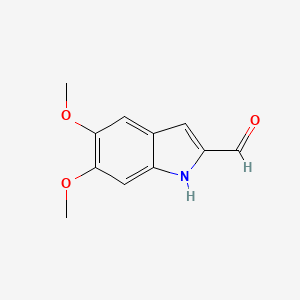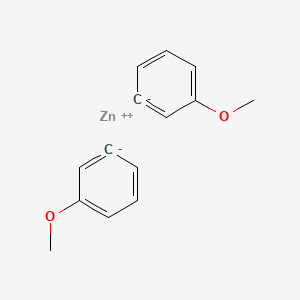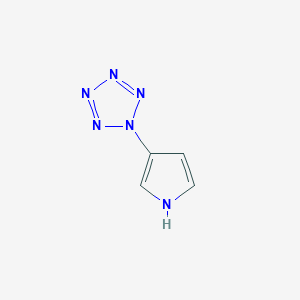
Bromeosin disodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromeosin disodium, also known as disodium 2-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate, is a red crystalline dye. It is a derivative of eosin, a compound first discovered by Heinrich Caro in 1871. This compound is primarily used as an acid dye for producing a blood-red color in various materials such as silk, wool, paper, leather, and cotton . It is also utilized as a histological stain, a cosmetic colorant, and a colorant in red inks .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromeosin disodium is synthesized through the bromination of fluorescein. The reaction involves the addition of bromine to fluorescein in the presence of a suitable solvent, typically acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination. The product is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade bromine and fluorescein, with strict control over reaction conditions to ensure consistent product quality. The final product is purified through recrystallization and dried to obtain the red crystalline dye .
Análisis De Reacciones Químicas
Types of Reactions
Bromeosin disodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different brominated derivatives.
Reduction: Reduction reactions can lead to the formation of less brominated compounds.
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Higher brominated derivatives.
Reduction: Less brominated or de-brominated compounds.
Substitution: Halogen-exchanged derivatives.
Aplicaciones Científicas De Investigación
Bromeosin disodium has a wide range of applications in scientific research:
Chemistry: Used as a photosensitizer in photocatalytic reactions and as a dye in various analytical techniques.
Biology: Employed as a histological stain to highlight cellular structures in tissue samples.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized as a colorant in textiles, inks, and cosmetics.
Mecanismo De Acción
Bromeosin disodium exerts its effects primarily through its ability to absorb light and transfer energy. In photocatalytic reactions, it acts as an electron transfer agent, facilitating the formation of reactive oxygen species that drive chemical transformations . In biological applications, its staining properties are due to its affinity for cellular components, allowing it to highlight specific structures under a microscope .
Comparación Con Compuestos Similares
Similar Compounds
Eosin Y: A closely related compound with similar staining properties but a slightly different molecular structure.
Fluorescein: The parent compound of bromeosin disodium, used widely as a fluorescent dye.
Rhodamine B: Another xanthene dye with similar applications in staining and fluorescence.
Uniqueness
This compound is unique due to its high bromine content, which enhances its staining properties and makes it particularly useful in applications requiring strong color contrast. Its ability to act as both an energy transfer and electron transfer agent also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C20H8Br4Na2O5 |
|---|---|
Peso molecular |
693.9 g/mol |
InChI |
InChI=1S/C20H8Br4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;; |
Clave InChI |
WUMPFXDWXTYERP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br.[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15158504.png)

![1-[4-(Methanesulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B15158532.png)








![(NE)-N-(2-chloro-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B15158586.png)
![1-{4-[(4-Chlorophenyl)ethynyl]-2-methylphenoxy}propan-2-one](/img/structure/B15158589.png)
